(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-3-2-4-17(11-15)22-25-23-27(26-22)18(13-31-23)9-10-24-21(28)8-6-16-5-7-19-20(12-16)30-14-29-19/h2-8,11-13H,9-10,14H2,1H3,(H,24,28)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNIUZPHEZTVNN-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure includes a benzo[d][1,3]dioxole moiety and a thiazolo[3,2-b][1,2,4]triazole component linked through an ethyl chain. This structural complexity may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 394.49 g/mol |
| CAS Registry Number | Not available |
| LogP (octanol-water partition) | 2.441 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the necessary functional groups while maintaining the integrity of the complex structure. Specific methods may include:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the thiazolo[3,2-b][1,2,4]triazole via condensation reactions involving appropriate precursors.
- Coupling reactions to link these moieties through an ethyl chain to form the final product.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives showed promising anticancer activity with IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7) while showing low cytotoxicity towards normal cells (>150 µM) .
- The mechanism of action for these compounds often involves inhibition of key signaling pathways such as EGFR and modulation of apoptosis-related proteins (Bax and Bcl-2), suggesting that similar mechanisms may be applicable to this compound .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in various phases (G0/G1 or G2/M), leading to inhibited proliferation in cancer cells.
- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that related compounds can significantly reduce tumor sizes in animal models by targeting vascular endothelial growth factor (VEGF) pathways .
Study 1: Antiproliferative Activity
A recent study evaluated a series of triazole derivatives for their antiproliferative activity against a panel of human cancer cell lines. The most active derivatives showed IC50 values in the nanomolar range (0.21–6.0 nM), indicating strong potential for clinical application .
Study 2: Selectivity for Cancer Cells
Another investigation assessed the cytotoxicity of triazole-based compounds against normal human peripheral blood lymphocytes (PBL). Results indicated negligible cytotoxic effects on normal cells compared to significant effects on cancer cell lines, highlighting the selectivity of these compounds .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities owing to its unique structural features. The incorporation of thiazole and triazole moieties has been linked to various pharmacological properties:
- Antimicrobial Activity : Compounds containing thiazole and triazole rings have demonstrated significant antimicrobial effects. Research indicates that derivatives similar to this compound can inhibit bacterial growth and may serve as potential antibiotics .
- Antitumor Properties : Studies have shown that triazole derivatives can exhibit anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For instance, certain derivatives have been reported to inhibit glucosidase activity, which is relevant in diabetes management .
Synthetic Applications
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide can be achieved through various chemical reactions:
- Acrylamide Formation : The acrylamide functional group is crucial for the reactivity of this compound in polymer chemistry and material science. It can be used in the synthesis of hydrogels and other polymeric materials .
- Heterocyclic Synthesis : The thiazole and triazole components can be utilized in further synthetic pathways to create more complex heterocyclic compounds, which are valuable in drug discovery and development .
Case Study 1: Antioxidant Activity
A study synthesized a series of thiazole and triazole derivatives to evaluate their antioxidant properties. The results indicated that specific modifications to the structure significantly enhanced their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of synthesized thiazole derivatives. The results showed that compounds with similar structures to this compound exhibited potent activity against several pathogenic bacteria. This highlights the compound's potential as a lead structure for antibiotic development .
Comparison with Similar Compounds
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide ()
- Key Differences :
- Replaces the thiazolo-triazole-ethyl group with a 6-methylbenzothiazole moiety.
- Simpler heterocyclic system but retains the benzodioxole-acrylamide core.
- Methyl substitution on benzothiazole could enhance lipophilicity, impacting bioavailability .
EP2 Antagonist: (E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide ()
- Key Differences :
- Substitutes benzodioxole with a 3,4,5-trimethoxyphenyl group and uses an indazole-ethyl side chain.
- Implications :
Thiazolo-Triazole Hybrid Systems
Benzothiazole-Triazole Hybrids ()
- Implications: Non-fused hybrids may exhibit less steric hindrance, favoring interaction with larger binding pockets . The fused thiazolo-triazole in the target compound could enhance rigidity, improving binding specificity .
Acrylamide Derivatives with Varied Heterocycles
(E)-Ethyl-3-(2-methylbenzo[d]thiazol-5-yl)acrylate ()
- Key Differences :
- Uses an ester (ethyl acrylate) instead of an acrylamide and lacks the benzodioxole group.
- Implications :
Spectral Data
Preparation Methods
Synthesis of the Thiazolo[3,2-b]Triazole Core
The thiazolo[3,2-b]triazole scaffold is synthesized via a cyclocondensation strategy. A representative method involves reacting 2-amino-4-(m-tolyl)thiazole with hydrazine hydrate under acidic conditions to form the triazole-thione intermediate. Subsequent alkylation with 1,2-dibromoethane introduces the ethyl side chain required for acrylamide conjugation.
Reaction Conditions
- Step 1 : 2-Amino-4-(m-tolyl)thiazole (1 equiv), hydrazine hydrate (2.5 equiv), HCl (conc.), reflux, 8 h.
- Step 2 : Intermediate (1 equiv), 1,2-dibromoethane (1.2 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 6 h.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Yield | 68% | 72% |
| Key Spectral Data (¹H NMR) | δ 7.35 (m-Tolyl H), δ 5.21 (NH₂) | δ 3.85 (CH₂Br), δ 7.40 (m-Tolyl H) |
Functionalization of the Ethyl Side Chain
The bromoethyl intermediate undergoes nucleophilic substitution with sodium azide to introduce an azide group, followed by Staudinger reduction to yield the primary amine. This step ensures a reactive site for acrylamide formation.
Reaction Conditions
- Azidation : Bromoethyl-thiazolo-triazole (1 equiv), NaN₃ (3 equiv), DMF, 80°C, 12 h.
- Reduction : Azidoethyl intermediate (1 equiv), PPh₃ (1.5 equiv), THF/H₂O (3:1), rt, 4 h.
| Parameter | Azidation | Reduction |
|---|---|---|
| Yield | 85% | 90% |
| Key Spectral Data (¹³C NMR) | δ 52.1 (CH₂N₃) | δ 39.8 (CH₂NH₂) |
Synthesis of (E)-3-(Benzo[d]Dioxol-5-Yl)Acryloyl Chloride
The benzo[d]dioxol-5-yl acrylate precursor is prepared via Knoevenagel condensation of piperonal with malonic acid, followed by chlorination using oxalyl chloride.
Reaction Conditions
- Condensation : Piperonal (1 equiv), malonic acid (1.2 equiv), pyridine, 110°C, 6 h.
- Chlorination : Acrylic acid derivative (1 equiv), oxalyl chloride (2 equiv), DCM, 0°C → rt, 2 h.
| Parameter | Condensation | Chlorination |
|---|---|---|
| Yield | 78% | 95% |
| Key Spectral Data (IR) | 1715 cm⁻¹ (C=O) | 1780 cm⁻¹ (C=OCl) |
Amide Coupling to Form the Target Compound
The primary amine intermediate reacts with (E)-3-(benzo[d]dioxol-5-yl)acryloyl chloride under Schotten-Baumann conditions to yield the final product. Stereoselectivity is maintained by avoiding prolonged exposure to heat.
Reaction Conditions
- Amine (1 equiv), acryloyl chloride (1.1 equiv), NaOH (aq), DCM, 0°C, 2 h.
| Parameter | Value |
|---|---|
| Yield | 65% |
| Purity (HPLC) | 98.2% |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃) | δ 7.65 (d, J=15.6 Hz, CH=CH), δ 6.95 (s, OCH₂O), δ 7.30 (m-Tolyl H) |
Challenges and Alternative Routes
- Stereochemical Purity : Competing Z-isomer formation (~5%) necessitates chromatographic separation (silica gel, ethyl acetate/hexane).
- Scale-Up Limitations : Low yields in final coupling step (65%) highlight need for iterative optimization.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves precise control of reaction parameters such as temperature (e.g., 0–25°C for coupling steps), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., triethylamine for deprotonation). Multi-step protocols may require intermediate purification via column chromatography or recrystallization. For example, highlights the importance of anhydrous conditions to prevent hydrolysis, while emphasizes solvent polarity effects on reaction kinetics. Monitoring progress via TLC or HPLC ensures stepwise validation .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystalline) for absolute stereochemical assignment. and provide examples of structural validation using NMR and MS for analogous acrylamide derivatives .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Initial screens should include:
- Antimicrobial assays (e.g., MIC determination against Gram+/Gram– bacteria).
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity profiling (e.g., MTT assays on cancer cell lines). and describe bacterial growth inhibition and enzyme-binding assays as foundational steps .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate target interactions for this compound?
- Methodological Answer : Using software like AutoDock Vina or Schrödinger Suite:
- Generate 3D conformers of the compound (accounting for (E)-stereochemistry).
- Dock into active sites of target proteins (e.g., kinases or receptors) using flexible ligand/rigid receptor protocols.
- Validate with MD simulations (e.g., GROMACS) to assess binding stability. and highlight SPR and enzyme kinetics as complementary experimental validation tools .
Q. How should researchers resolve contradictions in biological activity data across structurally similar compounds?
- Methodological Answer :
- Perform meta-analysis of SAR studies to identify critical substituents (e.g., m-tolyl vs. p-methoxyphenyl in thiazolo-triazole derivatives).
- Use free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity.
- Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters. provides a comparative table of structural analogs and their divergent activities .
Q. What strategies are effective for improving metabolic stability and reducing toxicity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies.
- Toxicogenomics : Profile gene expression changes in hepatocyte models. discusses toxicity mitigation through functional group modifications .
Q. How can structure-activity relationship (SAR) studies guide rational design of derivatives?
- Methodological Answer :
- Fragment-based design : Replace the benzo[d][1,3]dioxole moiety with bioisosteres (e.g., indole or benzofuran) and assess activity.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with bioactivity.
- Synthetic diversification : Modify the thiazolo-triazole core (e.g., halogenation at the m-tolyl group). demonstrates SAR-driven optimization of thiophene-acrylamide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
